molecular formula C8H8ClNO2 B572593 Methyl 3-chloro-5-methylisonicotinate CAS No. 1256791-82-8

Methyl 3-chloro-5-methylisonicotinate

Cat. No. B572593
CAS RN: 1256791-82-8
M. Wt: 185.607
InChI Key: UXCGHOIUHHPBJL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is used in research .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact arrangement of these atoms forms the unique structure of the compound.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methylisonicotinate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA topoisomerases and histone deacetylases, which are involved in the regulation of gene expression and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-5-methylisonicotinate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of bioactive compounds. It is also stable under normal laboratory conditions, making it easy to handle and store. However, it has some limitations, including its low solubility in water and its potential toxicity, which must be taken into consideration when working with this compound.

Future Directions

There are several future directions for the research and development of Methyl 3-chloro-5-methylisonicotinate. One direction is the synthesis of new bioactive compounds from this compound, with the aim of discovering new drugs for the treatment of various diseases. Another direction is the investigation of its potential as a diagnostic tool for the detection of certain diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safer and more effective drugs.

Synthesis Methods

The synthesis of Methyl 3-chloro-5-methylisonicotinate involves the reaction of 3-chloroisonicotinic acid with methyl iodide in the presence of a base, such as potassium carbonate. The reaction takes place in an aprotic solvent, such as dimethylformamide, and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

Methyl 3-chloro-5-methylisonicotinate is widely used in scientific research applications, particularly in the field of medicinal chemistry. It is used as a starting material for the synthesis of various bioactive compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It is also used in the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with Methyl 3-chloro-5-methylisonicotinate are not explicitly mentioned in the sources .

properties

IUPAC Name

methyl 3-chloro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGHOIUHHPBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256791-82-8
Record name methyl 3-chloro-5-methyl-pyridine-4-carboxylate
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